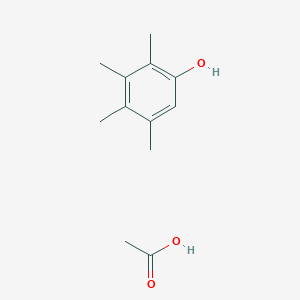
Acetic acid--2,3,4,5-tetramethylphenol (1/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid–2,3,4,5-tetramethylphenol (1/1) is a chemical compound that combines acetic acid with 2,3,4,5-tetramethylphenol in a 1:1 ratio. Acetic acid is a simple carboxylic acid known for its pungent smell and sour taste, commonly found in vinegar. 2,3,4,5-tetramethylphenol is a substituted phenol with four methyl groups attached to the benzene ring, which can influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid–2,3,4,5-tetramethylphenol typically involves the esterification reaction between acetic acid and 2,3,4,5-tetramethylphenol. This reaction can be catalyzed by a strong acid, such as sulfuric acid, and requires heating to facilitate the formation of the ester bond. The general reaction is as follows:
CH3COOH+C6H2(CH3)4OH→CH3COO-C6H2(CH3)4+H2O
Industrial Production Methods
Industrial production of acetic acid–2,3,4,5-tetramethylphenol may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of catalysts and controlled temperature and pressure conditions are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
Acetic acid–2,3,4,5-tetramethylphenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The ester bond can be reduced to yield the corresponding alcohol and acetic acid.
Substitution: The methyl groups on the benzene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like chromic acid or potassium permanganate can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can reduce the ester bond.
Substitution: Halogens or nitro groups can be introduced using reagents like bromine or nitric acid under controlled conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and acetic acid.
Substitution: Halogenated or nitrated derivatives of 2,3,4,5-tetramethylphenol.
Scientific Research Applications
Acetic acid–2,3,4,5-tetramethylphenol has various applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects and as a component in drug formulations.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of acetic acid–2,3,4,5-tetramethylphenol involves its interaction with biological molecules. The phenolic group can form hydrogen bonds and interact with enzymes and proteins, potentially inhibiting their activity. The ester bond can be hydrolyzed in biological systems, releasing acetic acid and 2,3,4,5-tetramethylphenol, which can exert their effects independently.
Comparison with Similar Compounds
Similar Compounds
Phenol: A simpler phenolic compound with a single hydroxyl group.
2,4,6-Trimethylphenol: A phenol with three methyl groups, similar in structure but with different reactivity.
Acetic acid: A simple carboxylic acid without the phenolic component.
Uniqueness
Acetic acid–2,3,4,5-tetramethylphenol is unique due to the combination of the ester bond and the substituted phenol. This structure provides distinct chemical properties and reactivity compared to its individual components or other similar compounds.
Properties
CAS No. |
60368-01-6 |
|---|---|
Molecular Formula |
C12H18O3 |
Molecular Weight |
210.27 g/mol |
IUPAC Name |
acetic acid;2,3,4,5-tetramethylphenol |
InChI |
InChI=1S/C10H14O.C2H4O2/c1-6-5-10(11)9(4)8(3)7(6)2;1-2(3)4/h5,11H,1-4H3;1H3,(H,3,4) |
InChI Key |
FMPHMCCCGUVFMF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1C)C)C)O.CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















